1,1-Diethoxycyclohexane is a highly stable diethyl ketal of cyclohexanone, functioning as a specialized protecting group reagent and organic intermediate . With a boiling point of 205–206 °C and a density of 0.908 g/mL at 25 °C, it offers low volatility and excellent handling characteristics for industrial scale-up . In synthetic workflows, it is primarily procured for transacetalization reactions to form cyclohexylidene-protected diols and as a direct precursor for 1-ethoxycyclohexene via gas-phase thermal elimination, bypassing the need for harsh enolization conditions.
Substituting 1,1-diethoxycyclohexane with the parent cyclohexanone or alternative acetals like 1,1-dimethoxycyclohexane introduces significant process inefficiencies . Direct use of cyclohexanone for diol protection generates water, necessitating energy-intensive Dean-Stark distillation and risking the degradation of moisture-sensitive substrates[1]. Conversely, utilizing 1,1-dimethoxycyclohexane yields methanol during transacetalization, which can cause unwanted transesterification side reactions in complex ester-containing molecules, whereas the ethanol byproduct from 1,1-diethoxycyclohexane is less reactive and easily removed under mild vacuum .
When protecting 1,2- and 1,3-diols, the use of 1,1-diethoxycyclohexane drives the reaction forward via the evolution of ethanol, avoiding the hydrolytic risks associated with direct ketone condensation [1]. Compared to cyclohexanone, which generates stoichiometric water requiring azeotropic removal, 1,1-diethoxycyclohexane enables transacetalization under mild Lewis acid catalysis at lower temperatures, preserving sensitive functional groups [1].
| Evidence Dimension | Byproduct generation and removal |
| Target Compound Data | Generates 2 equivalents of ethanol (removed under mild vacuum) |
| Comparator Or Baseline | Cyclohexanone (Generates 1 equivalent of water, requires high-temp azeotropic distillation) |
| Quantified Difference | Eliminates aqueous byproducts, preventing hydrolysis of sensitive substrates |
| Conditions | Acid-catalyzed diol protection |
Procuring the pre-formed diethyl ketal eliminates the need for aggressive water-removal steps, increasing yields for moisture-sensitive synthetic routes.
Cyclohexylidene acetals formed from 1,1-diethoxycyclohexane exhibit superior stability to mild acidic conditions compared to standard isopropylidene acetals derived from 2,2-dimethoxypropane. This differential stability allows for the selective cleavage of other acid-labile groups without premature deprotection of the diol, making it a critical reagent in complex carbohydrate and polyol synthesis .
| Evidence Dimension | Stability to mild acidic cleavage |
| Target Compound Data | Cyclohexylidene acetal (Maintains integrity under mild acid/DDQ treatment) |
| Comparator Or Baseline | 2,2-Dimethoxypropane / Isopropylidene acetal (Prone to premature cleavage under identical conditions) |
| Quantified Difference | Higher acid stability enables orthogonal deprotection strategies |
| Conditions | Mild acidic environments (e.g., 0.1-0.4 eq DDQ or dilute acetic acid) |
Buyers synthesizing complex polyols or carbohydrates should select 1,1-diethoxycyclohexane to ensure protecting group survival during multi-step modifications.
1,1-Diethoxycyclohexane serves as a highly efficient, direct precursor for the synthesis of 1-ethoxycyclohexene via gas-phase thermal elimination . This route completely bypasses the need for strong bases and alkylating agents required when starting from cyclohexanone, cleanly yielding the target enol ether and ethanol, which streamlines downstream purification and reduces reagent costs .
| Evidence Dimension | Synthetic route to 1-ethoxycyclohexene |
| Target Compound Data | 1,1-Diethoxycyclohexane (Single-step thermal elimination) |
| Comparator Or Baseline | Cyclohexanone (Multi-step enolization and ethylation requiring strong base) |
| Quantified Difference | Reduces step count and eliminates the need for hazardous basic reagents |
| Conditions | Gas-phase thermal elimination vs. standard liquid-phase enolization |
For industrial production of enol ethers, starting with 1,1-diethoxycyclohexane significantly lowers process complexity and hazardous waste generation.
With a boiling point of 205–206 °C, 1,1-diethoxycyclohexane offers a significantly lower vapor pressure at ambient temperatures compared to its dimethyl analog, 1,1-dimethoxycyclohexane . This reduced volatility minimizes evaporative losses during storage and handling, and lowers flammability risks in large-scale industrial settings, making it a safer and more process-friendly solvent and reagent .
| Evidence Dimension | Boiling point and volatility |
| Target Compound Data | 1,1-Diethoxycyclohexane (bp 205–206 °C) |
| Comparator Or Baseline | 1,1-Dimethoxycyclohexane (bp ~160 °C) |
| Quantified Difference | ~45 °C higher boiling point, resulting in substantially lower evaporative loss |
| Conditions | Standard atmospheric pressure (760 mmHg) handling |
Procurement teams prioritizing plant safety and material efficiency will benefit from the reduced volatility and lower evaporative losses of the diethyl ketal.
Due to the enhanced acid stability of the resulting cyclohexylidene acetals, 1,1-diethoxycyclohexane is a highly effective reagent for protecting 1,2- and 1,3-diols in complex carbohydrate chemistry . It allows chemists to perform orthogonal deprotections of other functional groups without compromising the diol protection .
Leveraging its ability to undergo clean gas-phase thermal elimination, 1,1-diethoxycyclohexane is utilized as a direct, single-step precursor for 1-ethoxycyclohexene . This application avoids the hazardous strong bases required for direct ketone enolization, making it ideal for scale-up manufacturing of enol ethers .
In processes where water generation leads to substrate degradation or poor yields, 1,1-diethoxycyclohexane is deployed instead of cyclohexanone . By releasing ethanol rather than water during acetal formation, it eliminates the need for harsh azeotropic distillation, preserving sensitive intermediates in pharmaceutical synthesis.